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Introduction

The ability to map synaptic connections is fundamental to understanding the nervous system in
both health and disease. Rabies virus (RV) has become an invaluable tool for neuroscientists
due to its natural propensity for retrograde transport across synapses.[1][2] A key player in this
process is the rabies virus glycoprotein (G), which mediates both the initial infection of axon
terminals and the subsequent trans-synaptic spread.[2][3] By engineering RV to lack the G
gene (RVAG), researchers have created a powerful system for monosynaptic retrograde
tracing, allowing for the precise identification of neurons directly presynaptic to a targeted cell
population.[2][4][5] This document provides detailed application notes and protocols for utilizing
RVG-based systems for retrograde neuronal tracing.

Principle of Monosynaptic Retrograde Tracing

The monosynaptic tracing system is a sophisticated method that allows for the mapping of
direct inputs to a specific, genetically-defined population of "starter" neurons.[4][5] This is
achieved by using a G-deleted rabies virus (RVAG), which is replication-competent but spread-
deficient.[6] To enable and control the tracing process, two components are introduced into the
target brain region:
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e Helper Adeno-Associated Viruses (AAVS): These viruses are used to deliver two crucial
genes to the starter neurons:

o TVA (Avian Tumor Virus Receptor A): This receptor is not naturally present in mammalian
cells. Its expression renders the starter neurons uniquely susceptible to infection by a
rabies virus pseudotyped with the EnvA envelope protein.[4][7]

o Rabies Virus Glycoprotein (G): This protein is provided "in trans" to the starter neurons.
It will be incorporated into the new RVAG virions produced within these cells, enabling
them to cross the synapse to presynaptic neurons.[2][4]

o Modified Rabies Virus (RVAG): This virus is engineered to lack the G gene and is coated
with the EnvA protein, which specifically binds to the TVA receptor.[4][7] The virus also
carries a fluorescent reporter gene (e.g., EGFP, mCherry) for visualization of infected

neurons.

The experimental timeline involves first injecting the helper AAVs to allow for expression of TVA
and G in the starter neurons. This is followed by a second injection of the EnvA-pseudotyped
RVAG. The RVAG can only infect the TVA-expressing starter cells. Once inside, the virus
replicates, incorporates the G protein supplied by the helper AAV, and travels retrogradely to
infect the presynaptic partners of the starter cells. Because these presynaptic neurons do not
express G, the virus is trapped, limiting the tracing to a single synaptic step.[2]

Data Presentation

Quantitative analysis is crucial for interpreting rabies virus-based tracing experiments.[8][9] The
following tables provide examples of how to structure quantitative data for clarity and
comparison.

Table 1: Viral Vector Preparations
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Titer
. Transgene(  SerotypelPs
Viral Vector = Promoter (GCImL or Source
s) eudotype

TU/mL)
1.2x 101

AAV-Helper-1  EF1la-DIO TVA-mCherry  AAV9 In-house
GC/mL
1.5x 10

AAV-Helper-2  EF1la-DIO RVG AAV9 In-house
GC/mL
5.0 x 108

RV-Tracer - EGFP EnvA In-house
TU/mL

GC: Genome Copies; TU: Transducing Units
Table 2: Stereotaxic Injection Parameters for a Mouse Model
Parameter Helper AAV Injection Rabies Virus Injection
) ) Medial Prefrontal Cortex Medial Prefrontal Cortex
Target Brain Region
(mPFC) (mPFC)

Coordinates (from Bregma) AP: +1.8, ML: £0.4, DV: -2.5 AP: +1.8, ML: £0.4, DV: -2.5

Injection Volume (nL) 300 300

Infusion Rate (nL/min) 50 50

Wait Time Post-Infusion (min) 10 10

Time Between Injections - 14 days

Time to Perfusion - 7 days post-RV injection

Table 3: Quantification of Labeled Neurons
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Brain Region of

Number of Labeled
Neurons (Mean *

Percentage of Total

Convergence Index

Input Inputs Inputs/Starter Cell
p SEM, n=5) p (Inp )
Contralateral mPFC 345 + 42 28.1% 1.73
Basolateral Amygdala 289 + 35 23.5% 1.45
Ventral Hippocampus 212 £ 28 17.3% 1.06
Paraventricular
188 + 21 15.3% 0.94
Thalamus
Ventral Tegmental
125+ 15 10.2% 0.63
Area
Other 69+9 5.6% 0.35
Total Starter Cells
200 + 18

(MPFC)

Experimental Protocols
Protocol 1: Helper AAV Production and Purification

This protocol provides a general overview for producing high-titer AAVS.

Materials:

HEK?293T cells

pHelper plasmid

AAV Rep/Cap plasmid (e.g., for serotype 9)

Polyethylenimine (PEI)

AAV transfer plasmid (containing DIO-TVA-mCherry or DIO-RVG)

DMEM with 10% FBS, 1% Penicillin/Streptomycin
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« Opti-MEM

e DNase |

« lodixanol or AAV purification columns
Procedure:

o Transfection: Plate HEK293T cells in 15 cm dishes to reach 70-80% confluency. Prepare a
DNA-PEI mixture in Opti-MEM with the transfer, helper, and Rep/Cap plasmids. Add the
mixture to the cells and incubate for 72 hours.

o Harvest and Lysis: Harvest the cells and lyse them using a series of freeze-thaw cycles.
» Nuclease Treatment: Treat the lysate with DNase | to remove contaminating DNA.

 Purification: Purify the AAV patrticles using an iodixanol density gradient ultracentrifugation or
an AAV affinity chromatography column.

 Titer Determination: Determine the viral titer (genome copies/mL) using gPCR.

Protocol 2: EnvA-Pseudotyped RVAG Production

Note: This protocol requires Biosafety Level 2 (BSL-2) containment.
Materials:

o BHK-B19G cells (BHK cells stably expressing RVG)

e pSADAG-EGFP(EnvA) plasmid

e Plasmids for rabies N, P, and L proteins

 Lipofectamine 2000 or similar

o« DMEM with 5% FBS

Procedure:
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Virus Rescue: Transfect HEK293T cells with pSADAG-EGFP(EnvA) and the N, P, and L
plasmids to rescue the initial virus.

Amplification: Harvest the supernatant and use it to infect BHK-B19G cells. These cells will
provide the RVG in trans to amplify the virus.

Concentration: Concentrate the viral supernatant by ultracentrifugation.

Titer Determination: Determine the titer (transducing units/mL) by infecting HEK293-TVA
cells and counting the number of fluorescent cells.

Protocol 3: Stereotaxic Surgery and Viral Injection

All animal procedures must be approved by the relevant institutional animal care and use

committee.

Materials:

Stereotaxic apparatus

Anesthesia system

Microinjection pump with glass micropipettes
Surgical drill

Viral vectors

Procedure:

Anesthesia and Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.
Craniotomy: Expose the skull and drill a small burr hole over the target coordinates.

Helper AAV Injection: Lower the micropipette containing the AAV helper virus mixture to the
target depth. Infuse the virus at a slow rate (e.g., 50 nL/min). After infusion, leave the pipette
in place for 10 minutes before slowly retracting it.

Incubation: Allow 2-3 weeks for robust expression of TVA and RVG.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Rabies Virus Injection: Perform a second surgery to inject the EnvA-pseudotyped RVAG into
the same coordinates.

e Tracing Period: Allow 7 days for retrograde transport of the rabies virus.

o Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially
with PBS followed by 4% paraformaldehyde. Dissect the brain and process for histology and
imaging.

Mandatory Visualizations
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Caption: Workflow for monosynaptic retrograde tracing using rabies virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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